molecular formula C18H19N3O4 B2677099 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2034482-36-3

2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2677099
CAS No.: 2034482-36-3
M. Wt: 341.367
InChI Key: ACDIROUBPDBCIT-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a complex organic compound featuring a benzodioxole ring, a pyridazinyl group, and a pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process may start with the formation of the benzodioxole ring through a cyclization reaction. Subsequent steps involve the introduction of the pyridazinyl and pyrrolidinyl groups via nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another compound with a benzotriazole ring, used as a UV absorber.

    2-(5-chloro-benzotriazol-2-yl)-4,6-di-tert-butylphenol: Similar structure with a chloro-substituted benzotriazole ring.

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, and it features a complex structure comprising a benzodioxole moiety linked to a pyrrolidine and a pyridazine derivative. The presence of these functional groups is significant for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity

Studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells. For instance, SL-01, a related compound, showed significant efficacy in delaying tumor growth in xenograft models by activating apoptotic pathways involving caspases and altering the Bax/Bcl-2 ratio in cancer cells .

2. Neuroprotective Effects

Preliminary studies suggest neuroprotective properties, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress. The benzodioxole structure is known for its ability to cross the blood-brain barrier, which may enhance its neuroprotective capabilities .

3. Anti-inflammatory Properties

Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Modulation of Cell Signaling: The compound may interact with cell signaling pathways that regulate apoptosis and inflammation.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds. Here are notable findings:

StudyCompoundFindings
Zhao et al., 2018SL-01Induced apoptosis in cancer cells; effective in tumor growth delay in xenograft models .
Plonka et al., 2006Zinc SulfateDemonstrated potent inhibition of eumelanogenesis, suggesting potential skin-related applications .
Grover et al., 2014Similar DiketonesExplored synthesis and biological evaluation as COX-2 inhibitors, indicating anti-inflammatory potential .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-12-2-5-17(20-19-12)25-14-6-7-21(10-14)18(22)9-13-3-4-15-16(8-13)24-11-23-15/h2-5,8,14H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDIROUBPDBCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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